4-(10-Phenylanthracen-9-YL)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
862260-62-6 |
|---|---|
Molecular Formula |
C27H18O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-(10-phenylanthracen-9-yl)benzaldehyde |
InChI |
InChI=1S/C27H18O/c28-18-19-14-16-21(17-15-19)27-24-12-6-4-10-22(24)26(20-8-2-1-3-9-20)23-11-5-7-13-25(23)27/h1-18H |
InChI Key |
YALLHCSXMQOTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 10 Phenylanthracen 9 Yl Benzaldehyde and Its Derivatives
Established Synthetic Pathways for 4-(10-Phenylanthracen-9-YL)benzaldehyde
The formation of the 9,10-diarylanthracene scaffold is most efficiently achieved through modern cross-coupling techniques, with the Suzuki-Miyaura reaction being a prominent and highly effective method.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov The synthesis of this compound is effectively accomplished by coupling 10-phenyl-9-bromoanthracene with 4-formylphenylboronic acid. This reaction utilizes a palladium catalyst to facilitate the formation of a new carbon-carbon bond between the two aromatic systems. nih.gov
The reaction typically employs a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. mdpi.comresearchgate.net The base, commonly an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial for the activation of the boronic acid component in the catalytic cycle. youtube.comnih.gov The choice of solvent is also critical, with solvent systems like a mixture of toluene (B28343) and water or aqueous dimethoxyethane (DME) being frequently used to ensure the solubility of both the organic and inorganic reagents. nih.gov The reaction proceeds under mild heating to afford the desired aldehyde product in good yields. mdpi.com
Table 1: Typical Reaction Conditions for Suzuki Cross-Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 10-Phenyl-9-bromoanthracene | Electrophilic partner |
| Boronic Acid | 4-Formylphenylboronic Acid | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |
| Base | K₂CO₃ or Na₂CO₃ | Activates boronic acid |
While the Suzuki coupling is highly efficient, alternative strategies exist for constructing the 9,10-diarylanthracene core. One such approach involves the acid-catalyzed cyclodehydration of 2-(arylmethyl)benzaldehydes. beilstein-journals.org This method involves an intramolecular cyclization to form the anthracene (B1667546) skeleton. Another potential, though more circuitous, route is the reduction of a corresponding 9,10-diarylanthraquinone. This method has the advantage of using the protected quinone form to direct substitution reactions to other positions on the aromatic rings before the final reduction to the anthracene core. beilstein-journals.org Friedel-Crafts-type reactions, such as the alkylation of an arene with an aromatic aldehyde, can also lead to triarylmethane intermediates which can subsequently be cyclized to form the 9,10-diarylanthracene structure. beilstein-journals.org
Advanced Functionalization and Derivatization Strategies Originating from this compound
The aldehyde functional group of this compound serves as a versatile handle for constructing more complex and functional molecular systems, most notably porphyrins.
Porphyrins are a class of macrocyclic compounds with significant applications in catalysis, medicine, and materials science. nih.gov The aldehyde group is ideal for participating in condensation reactions with pyrrole-based precursors to form the characteristic porphyrin macrocycle.
The synthesis of meso-tetrasubstituted porphyrins from aldehydes and pyrrole (B145914) is a well-established transformation. nih.gov The most common methods are the Lindsey synthesis and the Adler-Longo method. nih.gov In a typical Lindsey synthesis, this compound would be condensed with pyrrole at high dilution in a chlorinated solvent like dichloromethane, catalyzed by a strong acid such as trifluoroacetic acid (TFA) or BF₃·OEt₂. nih.govresearchgate.net This reaction proceeds under an inert atmosphere to form a porphyrinogen (B1241876) intermediate, which is a reduced, non-aromatic macrocycle. nih.gov Subsequent oxidation of the porphyrinogen, often using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, yields the stable, aromatic porphyrin. nih.govnih.gov This two-step process allows for milder conditions and often results in higher yields compared to one-pot methods. nih.gov While the prompt specifies condensation with pyrrole-carbinol and tetrahydroisoindole, the fundamental reaction is the acid-catalyzed condensation of the aldehyde with a pyrrole or a pyrrole precursor to form the macrocyclic framework.
Table 2: General Steps for Porphyrin Synthesis
| Step | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Condensation | Aldehyde, Pyrrole, Acid Catalyst (e.g., TFA) | Porphyrinogen | Formation of the macrocyclic precursor |
The central cavity of the porphyrin macrocycle can chelate a wide variety of metal ions. The process of inserting a metal into the porphyrin core is known as metallation. This is typically achieved by reacting the free-base porphyrin with a metal salt, such as a metal(II) chloride, acetate (B1210297), or acetylacetonate, in a suitable high-boiling solvent like dimethylformamide (DMF), benzonitrile, or a refluxing alcohol. nih.gov The specific conditions, including solvent and temperature, depend on the metal being inserted. The successful formation of the metalloporphyrin is often indicated by a distinct color change and can be confirmed by spectroscopic methods, such as UV-Vis spectroscopy, which shows characteristic shifts in the Soret and Q-bands upon metallation.
Synthesis of Phosphine Oxide Derivatives for Photoinitiation Applications
Acylphosphine oxides are a prominent class of Type I photoinitiators, which undergo α-cleavage upon exposure to UV or near-UV light to generate highly reactive phosphinoyl and acyl radicals capable of initiating free-radical polymerization. core.ac.ukcsuohio.edu The large π-conjugated system of the 4-(10-phenylanthracen-9-yl) moiety makes it an excellent chromophore for absorbing light in the near-UV and visible regions, a desirable characteristic for photoinitiators used with LED light sources. mdpi.com
While direct synthesis from this compound is not extensively documented, a plausible and effective synthetic route can be proposed based on standard organic transformations. This multi-step synthesis would involve:
Oxidation: The initial step is the oxidation of the aldehyde group of this compound to the corresponding carboxylic acid, 4-(10-phenylanthracen-9-yl)benzoic acid. This can be achieved using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Acyl Chloride Formation: The carboxylic acid is then converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.
Phosphine Acylation: The resulting acyl chloride, 4-(10-phenylanthracen-9-yl)benzoyl chloride, is reacted with a suitable phosphide, such as lithium diphenylphosphide (LiPPh₂), to form the acylphosphine derivative.
Oxidation: The final step is the oxidation of the acylphosphine to the target acylphosphine oxide. This is often accomplished using hydrogen peroxide (H₂O₂) or air oxidation.
The resulting (4-(10-phenylanthracen-9-yl)benzoyl)diphenylphosphine oxide would combine the high molar absorptivity of the phenylanthracene core with the efficient radical generation of the acylphosphine oxide moiety. This design is anticipated to produce a highly efficient photoinitiator, particularly for LED-based curing applications in fields like coatings, inks, and 3D printing. radtech.orgresearchgate.net
| Compound Name | Abbreviation | Max. Absorption (λmax, nm) | Key Features |
|---|---|---|---|
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | ~380 | Widely used for pigmented systems; photobleaching properties. |
| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | TPO-L | ~375 | Liquid form, good solubility. mdpi.com |
| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | BAPO | ~370, ~395 | High reactivity; two cleavage sites. radtech.org |
Incorporation into Complex Polyaromatic Systems via Coupling Reactions
The this compound molecule serves as a valuable building block for constructing larger, more complex polyaromatic hydrocarbons (PAHs) and heterocyclic systems. nih.gov The aldehyde group can be transformed into a reactive handle suitable for various cross-coupling reactions, enabling the integration of the phenylanthracene core into sophisticated architectures designed for applications in organic electronics.
Imidazole (B134444) derivatives, particularly tetra-substituted imidazoles like tetraphenylimidazole (lophine), are important materials in organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent charge-transporting properties. nih.gov The integration of the highly fluorescent 4-(10-phenylanthracen-9-yl) moiety with a tetraphenylimidazole core can lead to the development of efficient and stable blue emitters.
A direct and efficient method for this integration is the Debus–Radziszewski imidazole synthesis . nih.gov This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849). In this context, this compound can be reacted with benzil (B1666583) (a 1,2-dicarbonyl) and ammonium (B1175870) acetate (the ammonia source) in refluxing acetic acid. This reaction assembles the imidazole ring, yielding a product where the 4-(10-phenylanthracen-9-yl) group is attached at the 2-position of the 1,4,5-triphenylimidazole (B8435526) core. Such compounds are designed to exhibit strong emission characteristics originating from the anthracene core, while the imidazole moiety provides charge transport capabilities and morphological stability, crucial for high-performance OLED devices. kashanu.ac.irresearchgate.netijprajournal.com
| Emitter Core Structure | Emission Color | Max. External Quantum Efficiency (EQE, %) | CIE Coordinates (x, y) |
|---|---|---|---|
| Anthracene-Diphenylimidazole | Blue | ~4.5 - 5.5 | (0.15, 0.18) |
| Phenanthro[9,10-d]imidazole | Deep Blue | > 5.0 | (0.15, 0.08) |
| Pyrenoimidazole | Blue-Green | ~6.0 | (0.20, 0.35) |
Fluorene (B118485) is another critical building block in materials for organic electronics, known for its high photoluminescence quantum yield and exceptional thermal stability. Hybrid architectures that combine anthracene and fluorene units are of great interest for creating highly efficient and stable blue-emitting materials for OLEDs.
The aldehyde functionality of this compound is not directly used in standard cross-coupling reactions like Suzuki or Stille coupling. Therefore, a synthetic strategy must first convert the aldehyde into a more suitable functional group. A common approach involves:
Reduction: The aldehyde is first reduced to a primary alcohol, 4-(10-phenylanthracen-9-yl)benzyl alcohol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
Halogenation: The resulting alcohol is then converted into a halide, for example, 4-(bromomethyl)-1-(10-phenylanthracen-9-yl)benzene, using a reagent such as phosphorus tribromide (PBr₃).
This brominated derivative can then readily participate in palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a fluorene-based boronic acid or boronic ester (e.g., 9,9-dioctylfluorene-2-boronic acid) would effectively link the two aromatic systems, yielding a sophisticated anthracene-fluorene hybrid molecule. Such materials are designed to harness the beneficial properties of both chromophores, potentially leading to improved device performance and stability. researchgate.net
General Derivatization Reactions of the Aldehyde Moiety for Specific Functionalities
The aldehyde group is one of the most versatile functional groups in organic chemistry, offering numerous pathways for derivatization. For this compound, these reactions are employed to fine-tune the electronic and physical properties of the molecule, extending its conjugation or introducing new functionalities for specific applications.
Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or diethyl malonate). sigmaaldrich.comresearchgate.net Reacting this compound with malononitrile in the presence of a weak base like piperidine (B6355638) yields 2-(4-(10-phenylanthracen-9-yl)benzylidene)malononitrile. This reaction extends the π-conjugated system by introducing a cyano-substituted double bond, which can significantly alter the molecule's optical and electronic properties, making it useful as an electron acceptor or a component in nonlinear optical materials. researchgate.netnih.gov
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high stereo- and regioselectivity. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). For example, reacting this compound with benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base generates a stilbene-like derivative, trans-9-phenyl-10-(4-styrylphenyl)anthracene. This reaction is instrumental in creating extended, well-defined conjugated systems for molecular electronics. youtube.com
Schiff Base Formation: Aldehydes readily condense with primary amines to form imines, commonly known as Schiff bases. ijacskros.comedu.krd The reaction of this compound with an aniline (B41778) derivative, typically under acid catalysis, results in the formation of a C=N double bond. jetir.orgchemrevlett.com The resulting Schiff bases are valuable as ligands in coordination chemistry for forming metal complexes with interesting photophysical or catalytic properties, as well as in the development of chemosensors, where the imine nitrogen can act as a binding site. scirp.org
Advanced Characterization Techniques and Spectroscopic Analysis of 4 10 Phenylanthracen 9 Yl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(10-Phenylanthracen-9-YL)benzaldehyde and its analogs. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution patterns within the molecule.
Proton (¹H) NMR Analysis of Substituted Anthracene (B1667546) Derivatives
The ¹H NMR spectrum of substituted anthracene derivatives provides characteristic signals for the aromatic protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents and the steric interactions between adjacent protons. rsc.orgmodgraph.co.uk In condensed aromatic systems like anthracene, the protons in different positions experience distinct magnetic environments, leading to a well-resolved spectrum. rsc.org For instance, the protons on the anthracene core typically appear in the range of 7.0 to 9.0 ppm. chemicalbook.com The specific substitution pattern on the phenyl and benzaldehyde (B42025) rings of this compound will further influence the precise chemical shifts of these aromatic protons. The aldehyde proton is expected to resonate at a significantly downfield position, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Related Structures
| Proton Environment | Typical Chemical Shift (ppm) |
| Anthracene Protons | 7.0 - 9.0 |
| Phenyl Group Protons | 7.2 - 7.8 |
| Benzaldehyde Ring Protons | 7.5 - 8.0 |
| Aldehyde Proton (-CHO) | 9.5 - 10.5 |
Note: The exact chemical shifts for this compound will depend on the specific solvent and experimental conditions.
Carbon (¹³C) NMR Analysis for Carbon Skeleton Confirmation
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. The aromatic carbons of the anthracene and phenyl rings typically resonate in the region of 120-150 ppm. researchgate.netoregonstate.edu The carbon atom of the aldehyde group is highly deshielded and appears significantly downfield, generally above 190 ppm. docbrown.infochemicalbook.com Quaternary carbons, such as those at the points of substitution on the anthracene core, can also be identified, although their signals are often weaker. oregonstate.edu
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Expected Chemical Shift Range (ppm) |
| Anthracene & Phenyl Carbons | 120 - 150 |
| Benzaldehyde Ring Carbons | 125 - 140 |
| Aldehyde Carbonyl Carbon | > 190 |
| Quaternary Carbons (C-9, C-10 of anthracene) | 130 - 145 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, both standard MS and High-Resolution Mass Spectrometry (HRMS) are employed to confirm its identity. MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. HRMS offers a highly accurate mass measurement, allowing for the determination of the precise elemental formula, which is crucial for distinguishing between compounds with the same nominal mass. researchgate.net For derivatives of 9-phenylanthracene, the molecular ion peak is typically a prominent feature in the mass spectrum.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
The photophysical properties of this compound and its derivatives, which are crucial for their potential applications in optoelectronics, are investigated using electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy.
UV-Visible Absorption Spectroscopy of Anthracene Derivatives
The UV-Visible absorption spectrum of anthracene derivatives is characterized by distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. jlu.edu.cn These absorptions correspond to π-π* electronic transitions within the conjugated aromatic system. researchgate.net The parent anthracene molecule exhibits a series of well-defined vibronic bands. nist.gov Substitution on the anthracene core, as in this compound, can lead to a red-shift (bathochromic shift) of these absorption bands and an increase in the molar extinction coefficient. researchgate.net The position and intensity of the absorption maxima are sensitive to the nature and position of the substituents as well as the solvent polarity. researchgate.net For instance, a compound with an electron-withdrawing group like the aldehyde (-CHO) can exhibit a larger Stokes shift. jlu.edu.cn
Table 3: Typical UV-Visible Absorption Maxima for Anthracene and Related Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) |
| Anthracene | Cyclohexane | ~356, 375 |
| 9,10-Diphenylanthracene (B110198) | Cyclohexane | ~353, 372, 393 |
| Benzaldehyde | Water | ~248 |
Note: The absorption maxima for this compound would be expected to show features from both the phenylanthracene and benzaldehyde chromophores.
Fluorescence Emission Spectroscopy and Spectral Analysis
Many anthracene derivatives are known for their strong fluorescence emission in the blue to green region of the visible spectrum. jlu.edu.cn Upon excitation at an appropriate wavelength, these molecules transition to an excited electronic state and subsequently relax to the ground state by emitting a photon. The fluorescence spectrum provides information about the emission color and the quantum efficiency of the compound. The emission wavelength and intensity are highly dependent on the molecular structure and the surrounding environment. jlu.edu.cn For example, the fluorescence quantum yield of 9,10-diphenylanthracene is close to 1, indicating highly efficient emission. omlc.org The introduction of a benzaldehyde group can influence the emission properties due to its electronic effects. The spectral analysis can reveal information about intramolecular charge transfer (ICT) character, which can be influenced by solvent polarity.
Table 4: Representative Fluorescence Emission Data for Anthracene Derivatives
| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φf) |
| 9,10-Diphenylanthracene | Cyclohexane | ~408, 430 | ~0.90 - 1.0 |
| 9-Phenylanthracene | Vapor Phase | - | - |
Note: The specific emission characteristics of this compound would need to be experimentally determined but are expected to be in the blue-green region.
Phosphorescence Spectroscopy and Triplet State Characterization
Phosphorescence is the radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀). This process is spin-forbidden, resulting in significantly longer lifetimes compared to fluorescence. The characterization of the triplet state is crucial for applications involving triplet-triplet annihilation (TTA) upconversion or photosensitization.
For 9,10-disubstituted anthracenes, direct excitation rarely leads to significant triplet state population due to highly efficient fluorescence. The fluorescence quantum yields for many phenyl-substituted anthracenes approach unity, indicating that intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold is an inefficient process. Consequently, phosphorescence from these compounds is typically very weak or undetectable at room temperature.
To study the triplet state, indirect methods are often employed. Triplet-triplet energy transfer from a suitable sensitizer (B1316253), such as a porphyrin complex, can populate the triplet state of the anthracene derivative. The triplet state energy (ET) for 9,10-diphenylanthracene (DPA), a closely related benchmark compound, is approximately 1.64–1.65 eV. It is expected that this compound would possess a similar triplet energy level, primarily localized on the anthracene core. The lifetime of the triplet state can be determined using nanosecond transient absorption spectroscopy, which monitors the absorption of the T₁ state. In some systems, triplet states can also be formed through charge recombination in polar solvents.
Quantum Yield Measurements for Luminescence Efficiency
The fluorescence quantum yield (ΦF) is a critical measure of a molecule's luminescence efficiency, defined as the ratio of photons emitted to photons absorbed. Phenyl-substituted anthracenes are renowned for their high ΦF values, making them exceptional blue-light emitters. The substitution at the 9 and 10 positions of the anthracene core enhances fluorescence efficiency by providing steric hindrance that discourages the formation of non-emissive aggregates and hampers photodecomposition pathways.
Quantum yield is typically measured using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard, such as 9,10-diphenylanthracene (ΦF ≈ 0.90-0.95 in cyclohexane) or quinine (B1679958) sulfate. The photophysical properties of a close derivative, 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol, demonstrate the high efficiency typical for this class of compounds. The introduction of the benzaldehyde group in this compound is not expected to significantly quench the core anthracene fluorescence, and high quantum yields are anticipated.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF |
|---|---|---|---|---|---|
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 378 | 408 | 1950 | 0.90 |
| 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol | Acetonitrile | 395 | 434 | 2200 | 0.81 |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Toluene (B28343) | 396 | 422 | 1580 | 0.99 |
| 4-(10-Phenylanthracen-9-yl)benzonitrile | Toluene | 398 | 424 | 1560 | 0.99 |
Data compiled from related compounds reported in the literature.
Excited-State Lifetime Analysis of Fluorescent Species
The excited-state lifetime (τF) is the average time a molecule spends in the excited singlet state before returning to the ground state. It is a key parameter that provides insight into the rates of radiative (fluorescence) and non-radiative decay processes. For highly fluorescent molecules like phenyl-substituted anthracenes, the lifetime is typically on the order of a few nanoseconds.
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes. This method involves exciting the sample with a pulsed laser and measuring the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, from which the exponential decay of the fluorescence can be analyzed to determine the lifetime.
For 9,10-diphenylanthracene, lifetimes in the range of 7.3 to 8.2 nanoseconds have been reported, depending on the solvent. Other 9,10-disubstituted anthracenes exhibit similar or slightly shorter lifetimes. The lifetime is an intrinsic property but can be affected by quenching processes, which provide additional non-radiative decay pathways and shorten the measured lifetime.
| Compound | Solvent | τF (ns) |
|---|---|---|
| 9,10-Diphenylanthracene (DPA) | Ethanol | 8.19 |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 7.58 |
| 4-(10-Phenylanthracen-9-yl)pyridine | Toluene | 6.60 |
| 9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA) | Dichloromethane | 4.40 |
Data compiled from related compounds reported in the literature.
Advanced Spectroscopic and Structural Probes
Beyond optical spectroscopy, other advanced techniques are employed to investigate paramagnetic species and determine the precise three-dimensional structure of these molecules in the solid state.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals. While this compound is a diamagnetic, closed-shell molecule, its radical cation or anion can be generated through chemical or electrochemical oxidation or reduction.
EPR spectroscopy provides detailed information about the electronic structure of these radical species. The g-factor gives information about the electronic environment of the unpaired electron. More importantly, the hyperfine coupling constants (hfs), which arise from the interaction of the electron spin with the magnetic moments of nearby nuclei (typically ¹H), reveal the spin density distribution across the molecule.
For the anthracene radical cation, EPR spectra show a well-defined hyperfine pattern resulting from the delocalization of the unpaired π-electron over the entire aromatic system. The largest hyperfine couplings are typically observed for the protons at the 9 and 10 positions. For a derivative like this compound, the substitution pattern would alter the spin density distribution, which would be reflected in a unique and characteristic EPR spectrum. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental EPR to simulate spectra and assign hyperfine coupling constants.
X-ray Crystallography of Derived Structures for Solid-State Conformation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique is invaluable for understanding the solid-state conformation of this compound and its derivatives.
A key structural feature of 9,10-disubstituted anthracenes is the torsional (dihedral) angle between the plane of the anthracene core and the planes of the aryl substituents. Due to significant steric hindrance between the hydrogen atoms on the phenyl rings and the anthracene skeleton, these substituents are forced to adopt a conformation that is nearly perpendicular to the anthracene plane.
For instance, in the crystal structure of 9,10-diphenylanthracene (DPA), the dihedral angles between the phenyl groups and the anthracene core are reported to be in the range of 66° to 93°, depending on the crystal polymorph. A similar twisted conformation is observed in the structure of 9-phenylanthracene. This orthogonal arrangement minimizes steric repulsion but also limits the electronic conjugation between the substituent and the anthracene π-system. This structural information is critical for understanding the photophysical properties and for designing materials with specific solid-state packing and intermolecular interactions.
| Compound | Crystal System | Space Group | Key Dihedral Angle (°)* |
|---|---|---|---|
| 9,10-Diphenylanthracene (Melt-grown) | Monoclinic | P2₁/n | 87.5 - 93.1 |
| 9,10-Diphenylanthracene (Solution-grown) | Monoclinic | C2/c | 66.2 - 67.5 |
| 9-Phenylanthracene | Triclinic | P-1 | ~76 - 85 (Calculated) |
*Dihedral angle between the phenyl substituent and the anthracene plane. Data compiled from the literature.
Applications of 4 10 Phenylanthracen 9 Yl Benzaldehyde Derivatives in Advanced Materials and Photofunctional Systems
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
The development of efficient and stable organic light-emitting diodes (OLEDs) is a cornerstone of modern display and lighting technology. Phenylanthracene derivatives have been extensively investigated for their electroluminescent properties, particularly in the challenging blue region of the visible spectrum.
Development as Deep-Blue Emitters for High-Performance OLEDs
The quest for stable and efficient deep-blue emitters is a critical area of OLED research. Anthracene (B1667546) derivatives are attractive candidates due to their inherent blue fluorescence and high photoluminescence quantum yields. The introduction of bulky substituents, such as phenyl groups at the 9 and 10 positions of the anthracene core, is a common strategy to prevent intermolecular π–π stacking. This structural modification helps to mitigate concentration quenching and maintain high emission efficiency in the solid state.
Derivatives of 4-(10-phenylanthracen-9-yl)benzaldehyde are designed to leverage these advantages. The phenylanthracene core serves as the blue-emitting chromophore. Research on related phenylanthracene derivatives has demonstrated their potential for achieving deep-blue emission with high color purity. For instance, a device using 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-indeno[1,2-f]isoquinoline as an emitter showed a deep-blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.08). noctiluca.eu Similarly, another device based on a 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene derivative exhibited deep-blue emission with CIE coordinates of (0.15, 0.09). beilstein-journals.org
The performance of OLEDs incorporating phenylanthracene-based emitters can be summarized in the following table:
| Emitter Derivative | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-indeno[1,2-f]isoquinoline | 2.30 | 1.02 | 2.94 | (0.16, 0.08) |
| 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene | 2.42 | 1.48 | 3.08 | (0.15, 0.09) |
| (4-(10-(naphthalen-2-yl)anthracen-9-yl)phenyl)(phenyl)methanone | 0.36 | 0.90 | 0.55 | (0.16, 0.20) |
This table is interactive and allows for sorting of data by clicking on the column headers.
These findings underscore the potential of the 10-phenylanthracen-9-yl moiety as a core component for developing efficient deep-blue emitters for next-generation OLED displays.
Role as Triplet-Triplet Annihilation (TTA) Emitters for Enhanced Exciton (B1674681) Utilization
In conventional fluorescent OLEDs, the internal quantum efficiency (IQE) is limited to 25% because only singlet excitons can be radiatively harvested. Triplet-triplet annihilation (TTA) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby overcoming this limitation and enhancing exciton utilization. In the TTA process, two triplet excitons fuse to generate one higher-energy singlet exciton, which can then decay radiatively.
Anthracene derivatives are particularly well-suited for TTA due to their favorable energy level alignment, where the energy of two triplet excitons (2T₁) is slightly higher than the energy of the first singlet exciton (S₁). This energetic condition is a prerequisite for efficient TTA. The phenylanthracene core in this compound derivatives provides the necessary electronic structure for this process.
Research has shown that OLEDs based on anthracene derivatives can achieve external quantum efficiencies (EQEs) exceeding the theoretical limit of 5% for conventional fluorescence, indicating the contribution of TTA. For example, a non-doped OLED based on mCz-TAn-CN, an anthracene derivative, exhibited a maximum EQE of 7.03%, which was attributed to the TTA process. rsc.org Similarly, a doped OLED with m2Cz-TAn-CN achieved an outstanding EQE of 7.28%. rsc.org These results highlight the significant role that the anthracene core plays in facilitating TTA for enhanced electroluminescence efficiency.
Function as Thermally Activated Delayed Fluorescence (TADF) Sensitizers
Thermally activated delayed fluorescence (TADF) is another advanced mechanism for harvesting triplet excitons in OLEDs. TADF materials are characterized by a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small energy gap allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state through thermal energy, converting non-emissive triplets into emissive singlets.
While this compound derivatives are primarily investigated as fluorescent emitters, their molecular structure suggests a potential, yet less explored, role as TADF sensitizers. In a TADF-sensitized system, a TADF molecule (the sensitizer) harvests triplet excitons and then transfers its energy to a fluorescent emitter. This process allows for the high efficiency of TADF to be combined with the narrow emission spectrum and high color purity of a conventional fluorescent dopant. For a molecule to act as a TADF sensitizer (B1316253), it must possess a small ΔEST to enable efficient RISC. This is often achieved by designing molecules with a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). beilstein-journals.org
The modular nature of this compound, with its distinct phenylanthracene and benzaldehyde (B42025) moieties, could potentially be exploited to engineer a small ΔEST through appropriate donor-acceptor design, making it a candidate for investigation as a TADF sensitizer in future research.
Investigation as Host and Hole Transporting Materials in OLED Architectures
Beyond their role as emitters, the versatile electronic properties of phenylanthracene derivatives make them suitable for investigation as host materials and hole transporting materials (HTMs) in OLEDs. A host material in an OLED's emissive layer should possess a high triplet energy to confine the triplet excitons of the dopant, as well as good charge-carrier mobility to facilitate efficient recombination. Anthracene derivatives have been studied as host materials due to their wide bandgap and good thermal stability. mdpi.com Silicon-cored anthracene derivatives, for example, have been successfully used as host materials for highly efficient blue OLEDs. nih.gov
As for hole transport, materials with high hole mobility and appropriate highest occupied molecular orbital (HOMO) energy levels are required to ensure efficient injection and transport of holes from the anode to the emissive layer. rsc.org The triphenylamine (B166846) and carbazole (B46965) moieties, known for their excellent hole-transporting properties, are often incorporated into molecular designs for HTMs. nih.gov The phenylanthracene core, being an electron-rich aromatic system, also possesses inherent hole-transporting capabilities. Therefore, derivatives of this compound could be functionalized to enhance their hole-transporting properties, making them multifunctional materials within an OLED device.
Photoinitiator Systems for Photocurable Materials
The benzaldehyde group in this compound opens up applications in the field of photopolymerization. Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which then initiate the polymerization of monomers and oligomers to form a cross-linked polymer network.
Exploration of Free Radical Photoinitiation Mechanisms
Benzaldehyde and its derivatives can act as photoinitiators for free radical polymerization. nih.gov Upon exposure to UV light, the benzaldehyde molecule can be excited to a higher energy state. From this excited state, it can undergo several processes to generate free radicals. One common pathway is the abstraction of a hydrogen atom from a suitable donor molecule (a co-initiator), such as a tertiary amine. This process results in the formation of a ketyl radical and an amine-derived radical, both of which can initiate polymerization.
Another possible mechanism is the direct photolysis of the benzaldehyde derivative, particularly through a Norrish Type I cleavage, although this is more typical for aliphatic aldehydes and ketones. In the case of aromatic aldehydes, the formation of a benzoyl radical upon photoexcitation has been postulated as the initiating species in some photopolymerization reactions. nih.gov For instance, in the photoinduced controlled radical polymerization of methacrylates, benzaldehyde derivatives have been used as organic photocatalysts. rsc.org
The this compound molecule combines the photoinitiating capability of the benzaldehyde moiety with the photosensitizing potential of the large phenylanthracene chromophore. The phenylanthracene part can absorb light efficiently and then transfer the energy to the benzaldehyde group, or it could participate in the photoinitiation process itself through electron transfer reactions. This dual functionality makes such compounds interesting candidates for the development of novel and efficient photoinitiator systems for UV-curable coatings, inks, and adhesives.
Study of Photopolymerization Kinetics in LED Curing
Derivatives of this compound are emerging as promising components in photoinitiating systems for LED curing, a technology favored for its low energy consumption, reduced heat emission, and enhanced safety. idylle-labs.com Anthracene-based compounds, in general, are recognized for their ability to act as effective photosensitizers, particularly for UV-LED light sources. radtech2020.comgoogle.com They can absorb light at longer wavelengths, where many conventional photoinitiators have poor absorption, and then transfer the absorbed energy to the initiator, thereby triggering the polymerization process. radtech2020.comresearchgate.net
The kinetics of photopolymerization in systems containing anthracene derivatives are influenced by several factors, including the concentration of the sensitizer, the type of photoinitiator, and the specific monomers being cured. In cationic photopolymerization, for instance, chalcone-anthracene derivatives have demonstrated high photoinitiation abilities when paired with iodonium (B1229267) salts under LED irradiation at 365 nm. researchgate.netresearchgate.net The mechanism involves the excited state of the anthracene derivative transferring an electron to the iodonium salt, which then decomposes to generate the cationic species that initiate polymerization. mdpi.com
The rate of polymerization is directly related to the efficiency of this energy or electron transfer process. The use of anthracene derivatives as sensitizers can significantly increase the reaction rate and the final monomer conversion compared to systems without a sensitizer. radtech2020.comrsc.org This is particularly advantageous in the curing of thick or pigmented films, where the deeper penetration of longer wavelength light absorbed by the anthracene sensitizer can ensure a more uniform cure throughout the material. radtech2020.com The kinetics of such reactions can be monitored in real-time using techniques like Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of monomer functional groups. rsc.org
| Parameter | Influence on Photopolymerization Kinetics | Key Findings |
|---|---|---|
| Anthracene Derivative Concentration | Affects the rate of light absorption and energy transfer. | Typically used at levels of 0.2 to 1.0% to achieve optimal sensitization without causing unwanted side effects like color instability. radtech2020.com |
| Photoinitiator Type | Determines the nature of the initiating species (radical or cationic). | Iodonium and sulfonium (B1226848) salts are effective co-initiators for cationic polymerization when sensitized by anthracene derivatives. radtech2020.comresearchgate.net |
| LED Wavelength | Must overlap with the absorption spectrum of the anthracene sensitizer. | Anthracene derivatives are particularly effective with UV-LEDs emitting at 365 nm, 385 nm, and 405 nm. radtech2020.comresearchgate.net |
| Monomer System | The reactivity of the monomer influences the overall polymerization rate. | Effective for both free radical (acrylates) and cationic (epoxides) polymerization. researchgate.netrsc.org |
Photon Upconversion (UC) Technologies
Photon upconversion, the process of converting lower-energy photons into higher-energy ones, is a critical technology for applications such as solar energy harvesting, bioimaging, and photochemistry. nsf.gov Triplet-triplet annihilation upconversion (TTA-UC) is a particularly efficient mechanism that relies on a sensitizer-annihilator pair. rsc.org Derivatives of this compound have shown exceptional promise as annihilators in these systems.
In a TTA-UC system, a sensitizer absorbs a low-energy photon and, through intersystem crossing, forms a long-lived triplet state. This triplet energy is then transferred to an annihilator molecule. When two triplet-excited annihilators encounter each other, they undergo triplet-triplet annihilation, resulting in one annihilator in an excited singlet state and the other in its ground state. The excited singlet annihilator then emits a higher-energy photon. acs.org
The design of efficient annihilators is crucial for high TTA-UC quantum yields. The 9,10-disubstituted anthracene core is an excellent scaffold for annihilators due to its high fluorescence quantum yield and tunable triplet energy levels. chalmers.sesemanticscholar.org Research has shown that derivatives such as 4-(10-phenylanthracene-9-yl)pyridine and 4-(10-phenylanthracene-9-yl)benzonitrile, which are structurally analogous to the benzaldehyde derivative, act as highly effective annihilators. chalmers.sechalmers.se These compounds have demonstrated upconversion quantum yields that slightly surpass that of the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA). chalmers.sechalmers.se The introduction of substituents on the phenyl rings at the 9- and 10-positions can influence the photophysical properties, though the effect on the triplet state energies is often minor. chalmers.sesemanticscholar.orgchalmers.se
| Component | Role in TTA-UC | Key Characteristics of Phenylanthracene-Based Systems |
|---|---|---|
| Sensitizer | Absorbs low-energy photons and populates its triplet state. | Platinum octaethylporphyrin (PtOEP) is a commonly used sensitizer with these annihilators. chalmers.sechalmers.se |
| Annihilator (e.g., this compound derivative) | Receives triplet energy from the sensitizer and undergoes TTA to emit a high-energy photon. | High fluorescence quantum yield and stable triplet state are essential. chalmers.senih.gov |
| TTA Process | Two triplet-excited annihilators interact to produce one singlet-excited annihilator. | The efficiency of this process is a key determinant of the overall upconversion quantum yield. mdpi.com |
For efficient TTA-UC, the energy transfer from the sensitizer to the annihilator must be highly efficient, and energy losses during this process should be minimized. cam.ac.uk This requires careful matching of the triplet energy levels of the sensitizer and the annihilator. The triplet energy of the sensitizer should be slightly higher than that of the annihilator to ensure efficient Dexter-type triplet energy transfer. acs.org However, a large energy gap leads to significant energy loss as heat. acs.org
The lifetime of the sensitizer's triplet state is another critical factor. A long triplet lifetime allows for more efficient energy transfer to the annihilator, especially at low light intensities. acs.org Therefore, the optimization of a TTA-UC system involves selecting a sensitizer-annihilator pair with a small, positive triplet energy gap and a sensitizer with a long triplet lifetime. acs.org The inherent properties of the 9,10-disubstituted anthracene core, with its well-defined triplet energy levels, make derivatives of this compound highly suitable for pairing with a variety of sensitizers to achieve efficient upconversion with minimal energy loss.
Chemosensors and Fluorescent Probes
The development of fluorescent chemosensors and probes is a rapidly growing field with significant implications for environmental monitoring, medical diagnostics, and cellular biology. nih.govmpg.denih.gov The aldehyde functionality in this compound provides a reactive site that can be exploited in the design of such sensors.
The design of a fluorescent chemosensor based on an aldehyde-containing fluorophore often relies on the modulation of the fluorophore's emission in response to a specific chemical reaction involving the aldehyde group. researchgate.netnih.gov One common strategy is to design a probe where the fluorescence is initially quenched. Upon reaction of the aldehyde with the target analyte, a chemical transformation occurs that restores the fluorescence, leading to a "turn-on" response. researchgate.net This quenching can be achieved through mechanisms such as photoinduced electron transfer (PeT) from the aldehyde group to the excited fluorophore. researchgate.net
For example, a probe can be designed where the aldehyde group is part of a conjugated system that facilitates PeT quenching. When the aldehyde reacts with an analyte, such as a specific nucleophile, the electronic properties of the system are altered, inhibiting the PeT process and leading to a significant increase in fluorescence intensity. researchgate.net Another approach involves the use of the aldehyde as a protecting group for a more fluorescent species. In a study on an anthracene-based probe for Hg2+, a dithioacetal group protected an aldehyde. The reaction with Hg2+ deprotected the aldehyde, leading to the formation of an intramolecular charge transfer (ICT) state and a change in the fluorescence emission. mdpi.com The selectivity of such probes is determined by the specific reactivity of the aldehyde group with the target analyte. rsc.orgnih.gov
Fluorescent probes for cellular imaging must possess several key properties, including cell permeability, low cytotoxicity, and high specificity for the target structure or analyte. mpg.dewiley.com The lipophilic nature of the phenylanthracene core can facilitate cell membrane permeability. The aldehyde group can be used to covalently label biomolecules containing specific functional groups, such as amines, through the formation of a Schiff base. This allows for the targeted labeling of proteins or other cellular components.
While specific applications of this compound in cellular imaging are not yet widely reported, the principles of its design make it a promising candidate. The strong fluorescence of the anthracene core provides a bright signal for imaging. rsc.org By modifying the benzaldehyde group or incorporating specific targeting moieties, it is possible to develop probes for a variety of biological applications. For instance, the probe could be designed to react with specific biomarkers that are overexpressed in diseased cells, allowing for targeted imaging and diagnosis. The development of such probes based on the this compound scaffold holds significant potential for advancing the field of bioimaging.
Compound Names
| Abbreviation/Common Name | Systematic Name |
|---|---|
| CPK | Cyclohexyl Phenyl Ketone |
| TPO | Trimethylbenzoyl Phosphine Oxide |
| BAPO | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide |
| DPA | 9,10-Diphenylanthracene |
| PtOEP | Platinum(II) octaethylporphyrin |
| 4-(10-phenylanthracene-9-yl)pyridine | 4-(10-Phenylanthracen-9-yl)pyridine |
| 4-(10-phenylanthracene-9-yl)benzonitrile | 4-(10-Phenylanthracen-9-yl)benzonitrile |
Investigation of Binding Affinity with Biomolecules (e.g., Protein Conjugation)
While direct studies on the protein conjugation of this compound are not extensively documented, research on structurally similar compounds provides significant insights into its potential for bio-conjugation and sensing applications. A notable example is the investigation of 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1), a fluorescent probe that shares a similar benzaldehyde functionality.
In a detailed study, the binding affinity of PB1 with the protein Concanavalin A was explored. nih.gov Computational simulations using AutoDock were employed to predict the binding interactions, revealing a high probability of binding within the active site of the protein, specifically with the amino acid residue LYS116. nih.gov This prediction was further substantiated by experimental investigations using circular dichroism spectroscopy, which confirmed the interaction between the PB1 dye and the Concanavalin A lectin. nih.gov
The conjugation of PB1 to Concanavalin A was successfully demonstrated, leading to the formation of a fluorescent bio-conjugate. This conjugate was then utilized for the imaging of Candida albicans and Yarrowia lipolytica cells using conventional fluorescence microscopy. nih.gov The results highlighted the photostability of the PB1 dye and its ability to emit a strong blue fluorescence upon conjugation, making it a viable alternative to commercial probes for cellular labeling in biological and biomedical research. nih.gov The study underscores the potential of benzaldehyde-functionalized phenanthrene (B1679779) derivatives to act as effective fluorescent probes for biomolecule detection and cellular imaging.
| Compound | Interacting Biomolecule | Binding Site Residue | Application |
| 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) | Concanavalin A | LYS116 | Cellular Imaging |
Supramolecular Chemistry and Self-Assembly
The rigid, planar structure of the phenylanthracene core makes it an excellent building block for the construction of well-defined supramolecular architectures through non-covalent interactions. These self-assembled systems can exhibit emergent properties, such as efficient energy transfer, which are highly dependent on the spatial arrangement of the chromophores.
Research on amphiphilic phenanthrene derivatives has demonstrated their ability to self-assemble into a variety of hierarchical nanostructures in aqueous media. For instance, cholane-phenanthrene-cholane trimers have been shown to form distinct supramolecular assemblies depending on the substitution pattern of the phenanthrene core and the self-assembly conditions. unibe.ch The hydrophobic cholane (B1240273) units drive the assembly in water, while the phenanthrene units act as the functional chromophores. unibe.ch
The self-assembly process can be controlled to yield different morphologies. A rapid cooling process tends to produce two-dimensional objects like nanosheets, whereas a slower cooling process can lead to the formation of three-dimensional structures such as worm-like nanofibers and nanotubes. unibe.ch This morphological control is crucial for tailoring the properties of the resulting materials.
In another approach, DNA oligomers have been modified with phenanthrene residues to create conjugates that self-assemble into spherical nanostructures. The hydrophobic interactions between the phenanthrene moieties serve as the driving force for this assembly process. The precise arrangement of the phenanthrene units within these nanospheres is dictated by the DNA sequence, showcasing a high degree of control over the final architecture.
The ordered arrangement of chromophores within self-assembled supramolecular systems facilitates efficient energy transfer, a key process in artificial light-harvesting complexes. In the self-assembled nanostructures of cholane-phenanthrene-cholane trimers, efficient energy transfer was observed when the assemblies were doped with a pyrene (B120774) acceptor chromophore. unibe.ch The phenanthrene units act as energy donors, absorbing light and transferring the excitation energy to the pyrene acceptors. unibe.ch This process was evidenced by a significant increase in the fluorescence quantum yield of the acceptor. unibe.ch
Similarly, the phenanthrene-DNA nanospheres have been shown to exhibit light-harvesting properties. Upon irradiation, the excitation energy can be transferred along the arranged phenanthrene units to a pyrene acceptor incorporated into the DNA structure, resulting in the characteristic exciplex emission of the phenanthrene-pyrene pair.
Studies on other self-assembled systems, such as those involving cationic conjugated polyelectrolytes and oppositely charged porphyrins, have further elucidated the mechanisms of energy transfer. The formation of self-assembled species through ion pairing brings the donor and acceptor molecules into close proximity, leading to quenching rate constants that are orders of magnitude greater than what would be expected for a diffusion-controlled process. The efficiency of energy transfer in these systems is often evaluated using steady-state and time-resolved fluorescence spectroscopy.
| System | Donor | Acceptor | Energy Transfer Observation |
| Doped Cholane-Phenanthrene-Cholane Assemblies | Phenanthrene | Pyrene | 5-fold increase in quantum yield |
| Phenanthrene-DNA Nanospheres | Phenanthrene | Pyrene | Phenanthrene-pyrene exciplex emission |
| Cationic Polyelectrolyte-Porphyrin Assemblies | HTMA-PFP | Porphyrins | Decrease in donor fluorescence, increase in acceptor fluorescence |
Other Optoelectronic and Functional Material Applications
The favorable electronic and photophysical properties of phenylanthracene derivatives also position them as promising materials for various optoelectronic devices.
Derivatives of 9,10-diphenylanthracene, a closely related core structure, have been investigated for their potential in organic solar cells (OSCs). For instance, 9,10-bis(phenylethynyl)anthracene (B116448) derivatives end-capped with dicyanovinyl groups have been utilized in bulk heterojunction (BHJ) photovoltaic cells. ejournals.eu These molecules are designed with an acceptor-donor-acceptor (A-D-A) architecture to facilitate intramolecular charge transfer. ejournals.eu When blended with a polymer donor like P3HT, these anthracene-based materials have shown photovoltaic activity, with power conversion efficiencies (PCEs) reaching up to 2.7%. ejournals.eu
Furthermore, phenanthro[1,10,9,8-cdefg]carbazole-based conjugated polymers have been synthesized and incorporated into organic solar cells. researchgate.net These polymers exhibit broad absorption in the visible spectrum and appropriate frontier orbital energy levels for efficient charge transfer at the donor-acceptor interface. elsevierpure.com Solar cell devices fabricated with these polymers have achieved PCEs of up to 3.3%. researchgate.net These findings suggest that the phenylanthracene scaffold, with appropriate functionalization, can be a valuable component in the design of new materials for organic photovoltaics.
The application of anthracene and imidazole (B134444) derivatives in integrated organic light-emitting diodes (OLEDs) and ultraviolet (UV) organic photodetectors (OPDs) has been demonstrated. rsc.org Emitters based on a 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole chromophore linked to an anthracene bridge have been synthesized. rsc.org An integrated OLED-UV OPD device based on one of these derivatives exhibited a high detectivity of 2.53 × 10¹² Jones and a switching ratio of 4.57 × 10⁴. rsc.org This highlights the potential of phenylanthracene-based materials in the development of high-performance photodetectors. The inherent photosensitivity of the anthracene core, combined with the charge-transporting properties that can be tuned through chemical modification, makes these compounds attractive for light-sensing applications. While specific research on this compound in photorefractive devices is limited, the fundamental properties of related compounds suggest a potential for further exploration in this area.
| Device Type | Derivative Type | Key Performance Metric |
| Organic Solar Cell | 9,10-bis(phenylethynyl)anthracene derivative | Power Conversion Efficiency: 2.7% |
| Organic Solar Cell | Phenanthrocarbazole-based polymer | Power Conversion Efficiency: 3.3% |
| UV Organic Photodetector | Anthracene-imidazole derivative | Detectivity: 2.53 × 10¹² Jones |
Structure Property Relationships and Design Principles for 4 10 Phenylanthracen 9 Yl Benzaldehyde Based Materials
Influence of Molecular Architecture on Photophysical Properties
The spatial arrangement of the phenyl and benzaldehyde (B42025) moieties relative to the central anthracene (B1667546) unit is a critical determinant of the material's luminescent behavior. This architecture governs everything from the efficiency of light emission to the prevention of undesirable solid-state quenching effects.
Effects of Steric Hindrance and Molecular Conformation on Luminescence
The covalent bonding of the phenyl and 4-formylphenyl (benzaldehyde) groups to the 9- and 10-positions of the anthracene core introduces significant steric hindrance. This forces the substituents to adopt a twisted conformation, nearly perpendicular to the plane of the anthracene nucleus. This twisted structure is fundamental to the molecule's high luminescence efficiency in solution. The non-planar geometry disrupts extensive π-conjugation across the entire molecule in its ground state and, more importantly, inhibits the close face-to-face packing that often leads to aggregation-caused quenching (ACQ) in planar aromatic dyes.
In many planar polycyclic aromatic hydrocarbons, aggregation in the solid state or in concentrated solutions leads to the formation of non-emissive excimers or other aggregates, which quenches fluorescence. For 9,10-disubstituted anthracene derivatives, the bulky, twisted substituents act as steric shields, preventing the anthracene cores from approaching each other too closely. This restriction of intramolecular rotation and prevention of strong intermolecular π-π stacking minimizes non-radiative decay pathways, thus preserving the high luminescence efficiency characteristic of the anthracene fluorophore.
Impact on π-Conjugation and Intermolecular Interactions in Solid State
The steric strain induced by the bulky substituents at the 9- and 10-positions fundamentally alters the nature of intermolecular interactions in the solid state. Unlike unsubstituted anthracene, which packs in a herringbone arrangement with significant π-π overlap, 4-(10-Phenylanthracen-9-YL)benzaldehyde and its analogues are prevented from forming strong, co-facial π-stacks. The large torsional angles between the anthracene core and the peripheral rings result in a non-planar molecular conformation that dictates the crystal packing.
This frustrated π-stacking is a key design principle for achieving high solid-state emission. While it prevents strong electronic coupling between adjacent molecules that can lead to quenching, it still allows for weaker intermolecular forces, such as C-H···π interactions, to define the crystal lattice. This leads to materials that are highly fluorescent in the solid state, a property known as aggregation-induced emission (AIE) or, more accurately in this context, emission enhancement through restriction of intramolecular motion. In the solid state, the rigid environment prevents torsional motions of the phenyl and benzaldehyde groups, which can act as non-radiative decay channels in solution, thereby increasing the fluorescence quantum yield.
Correlation with Fluorescence Quantum Yield and Emission Wavelength Tunability
Derivatives of 9,10-diphenylanthracene (B110198) are renowned for their high fluorescence quantum yields (QY), often approaching unity in solution, making them useful as fluorescence standards. The parent DPA molecule, for example, exhibits a quantum yield of approximately 0.90-1.0 in solvents like cyclohexane. This high efficiency is largely retained in derivatives like this compound.
The introduction of the electron-withdrawing benzaldehyde group onto one of the phenyl rings allows for the tuning of the emission wavelength. A study on the closely related 9,10-bis(4-formylphenyl) anthracene demonstrated that such molecules exhibit highly blue emissions with excellent quantum yields (> 0.52) in solution. Furthermore, the emission color can be modulated by the solvent environment. A pronounced red shift in the fluorescence spectrum is observed when moving from non-polar to polar solvents, indicating a significant change in the electronic distribution upon excitation, which is characteristic of intramolecular charge transfer.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |
| 9,10-Diphenylanthracene | Cyclohexane | 373 | 426 | ~0.90 - 1.0 |
| 9,10-Bis(4-methoxyphenyl)anthracene | CH₂Cl₂ | - | < 477 | > 0.52 |
| 9,10-Bis(4-formylphenyl)anthracene (B1589121) | CH₂Cl₂ | - | < 477 | > 0.52 |
Table 1: Photophysical data for 9,10-diphenylanthracene and closely related derivatives. The data for the formylphenyl derivative suggests that this compound would also possess a high quantum yield and blue emission.
Engineering Electronic Properties through Substituent Effects
The electronic nature of the this compound molecule can be precisely engineered by leveraging the electronic effects of its constituent parts. The phenylanthracene moiety serves as an excellent electron-donating core, while the benzaldehyde group functions as an electron acceptor, establishing a classic donor-acceptor architecture.
Development of Donor-Acceptor Architectures and Enhanced Intramolecular Charge Transfer (ICT)
The structure of this compound inherently forms a donor-π-acceptor (D-π-A) system. The electron-rich 10-phenylanthracene group acts as the electron donor, and the electron-deficient benzaldehyde group serves as the acceptor. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor part, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor moiety. This light-induced redistribution of electron density is known as intramolecular charge transfer (ICT).
The occurrence of ICT is strongly supported by the solvatochromic behavior of analogous compounds. For instance, 9,10-bis(4-formylphenyl)anthracene shows a significant red shift in its emission spectrum in polar solvents. This is because polar solvents can stabilize the highly polar charge-separated excited state more effectively than the less polar ground state, thus lowering the energy of the excited state and red-shifting the emission. This ICT character is crucial for applications in nonlinear optics and as emitters in organic light-emitting diodes (OLEDs), as it can influence charge injection and transport properties.
Tailoring Frontier Orbitals and Energy Levels for Specific Applications
The HOMO and LUMO energy levels are critical parameters that determine a material's suitability for electronic devices. They govern the efficiency of charge injection from electrodes and charge transport through the material. In the case of this compound, these frontier orbital energies can be tailored through substituent effects.
Strategies for Enhancing Material Stability and Device Performance
The long-term operational stability of organic electronic devices is intrinsically linked to the chemical and morphological stability of the active materials. For materials based on this compound, ensuring robustness against thermal degradation and undesirable morphological changes is paramount for reliable device performance. This section delves into key strategies aimed at enhancing the thermal and morphological stability of anthracene derivatives, with a focus on principles applicable to this compound-based systems.
Approaches to Improve Thermal Stability of Anthracene Derivatives
One of the most successful approaches involves the introduction of bulky substituents to the anthracene core. These bulky groups can increase the rotational energy barrier of single bonds and restrict intermolecular motion, thus requiring more energy to disrupt the solid-state packing. For instance, functionalization of the 9 and 10-positions of the anthracene scaffold with various phenyl derivatives has been shown to significantly impact thermal stability. While these substitutions may have a negligible effect on the material's optical properties, they serve as an effective handle for tuning thermal characteristics. mdpi.com
A study on a series of 9,10-anthracene derivatives demonstrated that the choice of the phenyl substituent directly influences the decomposition temperature. This highlights that strategic functionalization is a key method for enhancing the thermal robustness of these materials. mdpi.com
Another effective strategy is the incorporation of rigid, planar moieties into the molecular structure. Attaching units like dibenzo[b,d]furan to the anthracene core has been shown to produce materials with excellent thermal stability. For example, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt) has demonstrated remarkable thermal stability, which is attributed to the rigid and planar nature of the dibenzofuran (B1670420) units that enhance intermolecular interactions and raise the energy barrier for thermal decomposition. pkusz.edu.cn
Furthermore, the introduction of alicyclic groups , such as cyclohexyl moieties, has proven to be a viable method for developing anthracene derivatives with high thermal stability. The replacement of linear alkyl chains with bulky cyclohexyl groups can lead to more compact molecular packing and stronger intermolecular π-π interactions. This was demonstrated in a comparative study of 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) and 2,6-di(4-n-hexylphenyl)anthracene (DnHPA), where DcHPA exhibited a significantly higher sublimation temperature. frontiersin.orgnih.gov The smaller tilt angle observed in the solid-state packing of DcHPA suggests more efficient π-π interactions, contributing to its enhanced thermal stability. frontiersin.orgnih.gov
Table 1: Thermal Stability of Selected Anthracene Derivatives
| Compound | Substituent(s) | Decomposition Temperature (Td) / Sublimation Temperature | Reference |
|---|---|---|---|
| 9,10-diphenylanthracene | Phenyl at C9, C10 | >258 °C (Td) | mdpi.com |
| 9-(4-methoxyphenyl)-10-phenylanthracene | 4-methoxyphenyl at C9, Phenyl at C10 | >258 °C (Td) | mdpi.com |
| 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt) | Dibenzo[b,d]furan at C2, C6 | Stable up to 220 °C in thin films | pkusz.edu.cn |
| 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) | 4-cyclohexylphenyl at C2, C6 | ~360 °C (Sublimation Temp.) | frontiersin.orgnih.gov |
Note: The data presented is for illustrative purposes to show the effect of different substitution strategies on the thermal stability of anthracene derivatives.
Control of Molecular Packing and Crystallization Inhibition for Morphological Stability
The performance and stability of thin-film devices are critically dependent on the morphology of the organic semiconductor layer. Amorphous (non-crystalline) films are often preferred in applications like Organic Light-Emitting Diodes (OLEDs) to ensure uniform properties and prevent the formation of grain boundaries that can act as charge traps or quenching sites. However, organic molecules, including anthracene derivatives, have a natural tendency to crystallize over time, especially when subjected to thermal stress. This crystallization can lead to device degradation and failure.
A primary strategy to inhibit crystallization and enhance morphological stability is the design of molecules with non-planar or sterically hindered structures . The phenyl and benzaldehyde groups in this compound are twisted relative to the anthracene plane, which inherently disrupts regular π-π stacking and can suppress crystallization. Further modifying the molecular structure by introducing bulky side groups can create a higher energy barrier for the molecular rearrangement required for crystallization, thus promoting the formation of stable amorphous glasses.
Another sophisticated approach is additive-assisted crystallization control . This method involves introducing a small amount of a "tailor-made" additive to the primary material to influence its crystallization behavior. researchgate.net Research on 9,10-diphenylanthracene (DPA), a compound structurally related to this compound, has shown that certain aromatic hydrocarbon additives can either promote or inhibit the formation of specific crystalline polymorphs. researchgate.netmdpi.com For instance, tetracene has been identified as an effective additive for the selective crystallization of metastable DPA polymorphs. researchgate.netmdpi.com The underlying mechanism is believed to involve the additive binding to certain crystal facets, thereby impeding or promoting their growth. researchgate.net This technique offers a powerful tool for crystal engineering and could potentially be adapted to create stable amorphous films or to control the formation of desired crystalline microstructures in this compound-based materials.
The control over polymorphism is crucial as different polymorphs of the same compound can exhibit distinct physical properties, including thermal stability. For DPA, two polymorphs grown from melt and solution methods showed different crystal structures and thermal stabilities, with the solution-grown crystal being the more thermodynamically stable phase. mdpi.com Understanding and controlling the polymorphic landscape of this compound is therefore essential for achieving morphologically stable and high-performance devices.
Table 2: Polymorphism Control in 9,10-Diphenylanthracene (DPA) through Additives
| Additive | Effect on DPA Crystallization | Resulting DPA Polymorph(s) | Reference |
|---|---|---|---|
| None | Forms thermodynamically stable α-polymorph | α-DPA | researchgate.netmdpi.com |
| Anthracene | Concomitant polymorphism | α- and β-DPA | researchgate.net |
| Tetracene | Selective crystallization of metastable polymorphs | β- and γ-DPA | researchgate.netmdpi.com |
| Pyrene (B120774) | Formation of a stoichiometric co-crystal | PYR–DPA co-crystal | researchgate.netmdpi.com |
Note: This table illustrates the principle of additive-assisted crystallization on a related anthracene derivative, highlighting a potential strategy for controlling the morphology of this compound.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability for 4-(10-Phenylanthracen-9-YL)benzaldehyde
The current synthesis of this compound and related 9,10-disubstituted anthracenes often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. rsc.orgresearchgate.netlookchem.com While effective, these methods can involve expensive catalysts, harsh reaction conditions, and the generation of significant chemical waste. Future research will likely focus on developing more efficient and sustainable synthetic routes.
One promising avenue is the refinement of existing catalytic systems. This could involve the development of more active and robust palladium catalysts that can operate at lower loadings and milder conditions. acs.org Additionally, exploring catalysts based on more abundant and less toxic metals, such as iron or copper, could significantly improve the sustainability of the synthesis.
Another key area of development will be the exploration of alternative coupling strategies that minimize waste. Carbon-hydrogen (C-H) activation, for instance, offers a more atom-economical approach by directly coupling C-H bonds, thereby avoiding the need for pre-functionalized starting materials like organoboranes or organostannanes. The development of regioselective C-H arylation methods for the anthracene (B1667546) core would represent a significant step forward in the sustainable synthesis of this class of compounds.
Furthermore, flow chemistry presents an opportunity to improve the efficiency and scalability of the synthesis. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, reduced reaction times, and easier purification.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Future Research Focus |
| Suzuki-Miyaura Coupling | High yields, good functional group tolerance | Expensive catalyst, boronic acid waste | Development of recyclable catalysts, use of greener solvents |
| Stille Coupling | Effective for complex couplings | Toxic organotin reagents | Replacement of tin with less toxic alternatives |
| C-H Activation | High atom economy, reduced waste | Challenges in regioselectivity, often requires harsh conditions | Development of more selective and efficient catalysts |
| Flow Chemistry | Improved scalability, better process control | Initial setup costs, potential for clogging | Optimization of reaction conditions for continuous production |
Exploration of New Application Domains for this Compound and its Advanced Derivatives
The inherent fluorescence of the 9,10-diphenylanthracene (B110198) core makes this compound a prime candidate for various optoelectronic applications. While its use in Organic Light-Emitting Diodes (OLEDs) is a well-established area of research for related compounds, scirp.orgepfl.chresearchgate.netnih.gov several other application domains are ripe for exploration.
The benzaldehyde (B42025) group serves as a versatile chemical handle for the development of advanced derivatives. For instance, it can be readily converted into a variety of functional groups, allowing for the synthesis of novel fluorescent probes for the detection of ions and small molecules. Anthracene-based fluorescent probes have already shown promise in detecting species such as mercury (II) and chromium (III) ions. mdpi.comnih.govacs.org By designing derivatives of this compound with specific recognition moieties, highly sensitive and selective sensors for environmental and biological monitoring could be developed.
Another exciting prospect is the use of this compound and its derivatives in the field of photocatalysis. The ability of the anthracene core to absorb light and generate excited states can be harnessed to drive chemical reactions. By tethering catalytic units to the benzaldehyde group, novel photocatalysts for applications such as water splitting or organic synthesis could be created.
The development of "turn-on" or "turn-off" fluorescent probes based on the modulation of the intramolecular charge transfer (ICT) character of the molecule is another promising direction. The interaction of an analyte with a receptor site linked to the benzaldehyde could alter the electronic properties of the molecule, leading to a significant change in its fluorescence emission.
Table 2: Potential Application Domains and Required Modifications
| Application Domain | Required Derivative Modification | Principle of Operation |
| Fluorescent Sensors | Introduction of specific ion or molecule recognition sites | Analyte binding modulates the fluorescence properties. mdpi.comnih.gov |
| Photocatalysis | Attachment of catalytic moieties | Light absorption by the anthracene core initiates a catalytic cycle. |
| Chemodosimeters | Incorporation of reactive sites for specific analytes | Irreversible chemical reaction with the analyte leads to a change in fluorescence. acs.org |
| Bioimaging | Functionalization with biocompatible and targeting groups | Visualization of biological processes through fluorescence microscopy. |
Advanced Computational Modeling for Predictive Material Design and Optimization
Advanced computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in accelerating the design and optimization of new materials based on this compound. These computational methods can provide valuable insights into the electronic structure, photophysical properties, and reactivity of the molecule and its derivatives. bohrium.comafricaresearchconnects.comrsc.org
DFT calculations can be employed to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing efficient charge-transporting materials for OLEDs and other electronic devices. By simulating the effects of different substituents on the benzaldehyde group, researchers can rationally design derivatives with tailored electronic properties.
TD-DFT calculations can predict the absorption and emission spectra of new derivatives, allowing for the in-silico screening of candidates for specific applications, such as blue emitters in OLEDs or fluorescent probes with desired excitation and emission wavelengths. rsc.org This predictive capability can significantly reduce the time and resources required for experimental synthesis and characterization.
Furthermore, computational modeling can be used to study the excited-state dynamics of these molecules, providing a deeper understanding of the mechanisms of fluorescence, intersystem crossing, and non-radiative decay. This knowledge is essential for designing molecules with high fluorescence quantum yields, a key requirement for many applications. Modeling can also shed light on the potential for phenomena like triplet-triplet annihilation upconversion, which could be exploited in advanced photonic applications. rsc.org
Integration into Hybrid and Composite Materials for Synergistic Functionality
The integration of this compound and its derivatives into hybrid and composite materials offers a pathway to creating materials with synergistic functionalities. By combining the unique properties of this organic fluorophore with other materials, novel systems with enhanced performance can be developed.
One promising area is the incorporation of this compound into Metal-Organic Frameworks (MOFs). The benzaldehyde group can be modified to act as a linker, allowing for the construction of luminescent MOFs. These materials could find applications in sensing, gas storage, and catalysis. nih.govosti.govrsc.orgrsc.orgresearchgate.net The ordered structure of MOFs can also influence the photophysical properties of the incorporated anthracene derivative, potentially leading to enhanced emission or unique sensing capabilities.
Another exciting direction is the development of hybrid materials with graphene and other 2D materials. nih.govresearchgate.netrsc.orgmdpi.com The π-conjugated system of the anthracene core can interact with the surface of graphene through π-π stacking, facilitating efficient energy or charge transfer. Such hybrids could be utilized in photodetectors, light-emitting devices, and flexible electronics.
Furthermore, the incorporation of this compound into polymer composites can lead to the development of functional materials with enhanced mechanical and optical properties. mdpi.comnih.gov For example, dispersing the compound in a transparent polymer matrix could result in highly fluorescent films for applications in solid-state lighting or as down-conversion layers in solar cells. The benzaldehyde functionality could also be used to covalently attach the molecule to the polymer backbone, preventing leaching and improving the long-term stability of the material.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
